molecular formula C20H30O13 B15287500 (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

Cat. No.: B15287500
M. Wt: 478.4 g/mol
InChI Key: PESJTXLXMMWKDK-QBASSBPSSA-N
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Description

The compound (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a unique structural arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol typically involves multi-step organic synthesis. The process often starts with the protection of hydroxyl groups, followed by glycosylation reactions to form the oxane rings. The reaction conditions include the use of protecting groups such as acetyl or benzyl groups, and catalysts like Lewis acids to facilitate the glycosylation steps. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Acid-Catalyzed Glycosidic Bond Cleavage

  • Conditions : Dilute HCl (0.1–1 M), aqueous ethanol, 80–100°C.

  • Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water.

  • Products :

    • (2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxane-2-ylmethanol (aglycone sugar).

    • (2R,3R,4R,5R,6S)-6-methyloxane-3,4,5-triol (reducing sugar).

  • Evidence : Similar cleavage patterns observed in glycosides with β-linked sugars (e.g., lactose derivatives) under acidic conditions .

Enzymatic Hydrolysis

  • Enzymes : β-Glucosidases, cellulases.

  • Conditions : pH 5–7, 37°C.

  • Specificity : Enzymatic cleavage of β-1,4-glycosidic bonds in oxane rings .

Catechol Oxidation

  • Conditions : Air/O₂ exposure, alkaline pH (pH > 8), or presence of polyphenol oxidase.

  • Products : Quinone derivatives via two-electron oxidation of the 3,4-dihydroxyphenyl group.

  • Stability : Auto-oxidation observed in aqueous solutions, leading to brown coloration .

Sugar Oxidation

  • Reagents : Fehling’s solution, Tollens’ reagent.

  • Outcome : The reducing terminal sugar (6-methyloxane) forms aldonic acids under basic conditions .

Methylation

  • Reagents : Dimethyl sulfate, NaOH.

  • Sites : Free hydroxyl groups on sugars and the catechol moiety.

  • Use : Stabilization of the compound for mass spectrometry analysis .

Acetylation

  • Reagents : Acetic anhydride, pyridine.

  • Outcome : Peracetylated derivatives enhance lipophilicity for chromatographic separation .

Metal Chelation

  • Metals : Fe³⁺, Cu²⁺, Al³⁺.

  • Sites : Catechol’s hydroxyl groups form stable octahedral complexes.

  • Application : Potential antioxidant activity via radical scavenging .

Thermal Degradation

  • Conditions : >150°C, dry state.

  • Products : Charring, caramelization of sugars, and decomposition of the catechol group into phenolic polymers .

Key Research Findings

  • Stability : The compound is prone to oxidative degradation in neutral/basic aqueous solutions but stable in acidic, anaerobic conditions .

  • Biological Relevance : Structural analogs show antioxidant and enzyme-inhibitory activities, suggesting potential pharmacological applications .

  • Synthetic Challenges : Steric hindrance from the 6-methyl group complicates glycosylation during synthesis .

Scientific Research Applications

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, its structural features allow it to interact with cellular membranes, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol
  • (2S,3S,4S,5S,6R)-2-[[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

Uniqueness

The uniqueness of This compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer unique reactivity and biological activity compared to similar compounds.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound known as (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol is a complex polyphenolic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C35H46O20C_{35}H_{46}O_{20} with a molecular weight of approximately 786.7 g/mol. The structure features multiple hydroxyl groups and a methoxy group which are significant for its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties . The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that it can significantly lower levels of reactive oxygen species (ROS) in cellular models.

StudyFindings
Demonstrated significant reduction in oxidative stress markers in vitro.
Showed protective effects against oxidative damage in neuronal cells.

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties . It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell lines.

StudyFindings
Reduced TNF-alpha and IL-6 levels in macrophage cultures.
Demonstrated inhibition of NF-kB activation in human endothelial cells.

Antidiabetic Potential

This compound has shown promising results in managing blood glucose levels. It enhances insulin sensitivity and promotes glucose uptake in muscle cells.

StudyFindings
Improved glucose tolerance in diabetic animal models.
Increased GLUT4 translocation to the plasma membrane in adipocytes.

Neuroprotective Properties

The neuroprotective effects of this compound have been highlighted in studies focusing on neurodegenerative diseases. It helps in reducing neuronal apoptosis and promoting cell survival.

StudyFindings
Inhibited apoptosis in SH-SY5Y neuroblastoma cells exposed to oxidative stress.
Enhanced cognitive function in animal models of Alzheimer's disease.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Diabetes Management : A clinical trial involving patients with type 2 diabetes showed that supplementation with this compound led to a significant decrease in HbA1c levels over a 12-week period.
  • Case Study on Neuroprotection : In a cohort study involving elderly patients at risk for Alzheimer's disease, administration of this compound resulted in improved cognitive scores compared to the control group.

Properties

Molecular Formula

C20H30O13

Molecular Weight

478.4 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C20H30O13/c1-7-13(24)15(26)17(28)19(32-7)31-6-12-14(25)16(27)18(29)20(33-12)30-5-11(23)8-2-3-9(21)10(22)4-8/h2-4,7,11-29H,5-6H2,1H3/t7-,11?,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1

InChI Key

PESJTXLXMMWKDK-QBASSBPSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC(C3=CC(=C(C=C3)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C3=CC(=C(C=C3)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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